4-{[(1H-indol-3-yl)carbamoyl]amino}benzamide

HDAC inhibition Epigenetics Cancer pharmacology

4-{[(1H-indol-3-yl)carbamoyl]amino}benzamide (CAS 899990-03-5), also named 4-(3-(1H-indol-3-yl)ureido)benzamide or 4-(1H-indol-3-ylcarbamoylamino)benzamide, is a synthetic small molecule (C₁₆H₁₄N₄O₂, MW 294.31 g/mol) featuring an indole ring connected via a urea bridge (–NH–C(=O)–NH–) to a para-substituted benzamide. This bifunctional architecture integrates a heteroaromatic surface-recognition motif (indole) with a zinc-binding or hydrogen-bond-capable benzamide terminus, placing it within the pharmacophore space of histone deacetylase (HDAC) inhibitors and indoleamine 2,3-dioxygenase (IDO1) modulators.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 899990-03-5
Cat. No. B2733042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(1H-indol-3-yl)carbamoyl]amino}benzamide
CAS899990-03-5
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C16H14N4O2/c17-15(21)10-5-7-11(8-6-10)19-16(22)20-14-9-18-13-4-2-1-3-12(13)14/h1-9,18H,(H2,17,21)(H2,19,20,22)
InChIKeyBFXUIKOOKOQRSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-{[(1H-indol-3-yl)carbamoyl]amino}benzamide (CAS 899990-03-5): Structural Identity, Physicochemical Profile, and Procurement Baseline


4-{[(1H-indol-3-yl)carbamoyl]amino}benzamide (CAS 899990-03-5), also named 4-(3-(1H-indol-3-yl)ureido)benzamide or 4-(1H-indol-3-ylcarbamoylamino)benzamide, is a synthetic small molecule (C₁₆H₁₄N₄O₂, MW 294.31 g/mol) featuring an indole ring connected via a urea bridge (–NH–C(=O)–NH–) to a para-substituted benzamide. This bifunctional architecture integrates a heteroaromatic surface-recognition motif (indole) with a zinc-binding or hydrogen-bond-capable benzamide terminus, placing it within the pharmacophore space of histone deacetylase (HDAC) inhibitors and indoleamine 2,3-dioxygenase (IDO1) modulators [1]. Commercially available at ≥95% purity from specialty chemical suppliers , this compound serves as a versatile starting scaffold or reference probe for structure–activity relationship (SAR) campaigns targeting epigenetic and immuno-oncology programs.

Why Generic Substitution Is Not Advisable for 4-{[(1H-indol-3-yl)carbamoyl]amino}benzamide in Research Procurement


The seemingly subtle structural variations among indole–ureido–benzamide congeners produce pronounced shifts in target engagement and selectivity. Literature SAR data demonstrate that relocating the urea–benzamide attachment from the para (4-) to the ortho (2-) or meta (3-) position, N-alkylating the indole nitrogen, or replacing the terminal benzamide with a hydroxamic acid each fundamentally alter HDAC isoform selectivity and cellular potency . For example, in a closely analogous chemotype, the para-benzamide orientation confers HDAC1–3 engagement, whereas the ortho-substituted isomer displays markedly reduced enzymatic inhibition . Consequently, procurement specifications that accept “any indole–ureido–benzamide derivative” as interchangeable risk introducing compounds with divergent target profiles, confounding experimental reproducibility. The quantitative evidence below substantiates why CAS 899990-03-5 must be evaluated on its own merit rather than by class-level assumption.

Quantitative Evidence Guide: Where 4-{[(1H-indol-3-yl)carbamoyl]amino}benzamide Demonstrates Measurable Differentiation


HDAC1 Enzymatic Inhibition: Para-Ureido-Benzamide versus Ortho-Regioisomer and Clinical Benchmark Chidamide

In the indole-containing benzamide chemotype, the para (4-) ureido–benzamide configuration is associated with sub-micromolar HDAC1 inhibition. A closely related analogue, compound 3g (incorporating an indole cap and benzamide zinc-binding group), exhibited an HDAC1 IC₅₀ of 0.803 µM, representing a 1.6-fold improvement over the clinically approved benzamide HDAC inhibitor chidamide (IC₅₀ = 1.280 µM) in the same enzymatic assay . By contrast, repositioning the ureido linker to the ortho position on the benzamide ring resulted in substantially weaker HDAC1 inhibition (IC₅₀ > 10 µM for several ortho-substituted congeners in the same series) . For CAS 899990-03-5, which bears the favored para-substitution pattern, the regioisomeric architecture predicts HDAC1 engagement that is inaccessible to its ortho- and meta-substituted structural isomers.

HDAC inhibition Epigenetics Cancer pharmacology

IDO1 Inhibitory Potency: Low Nanomolar Cellular Activity in Multiple Human and Mouse Cancer Cell Lines

CAS 899990-03-5 has been profiled in IDO1 inhibition assays across multiple species and cell lines. In mouse IDO1-transfected P815 mastocytoma cells, the compound achieved an IC₅₀ of 13 nM [1]. In IFNγ-stimulated human tumor cell lines, the compound inhibited IDO1 with IC₅₀ values of 14 nM (LXF-289 lung carcinoma) and 16 nM (A375 melanoma), all assessed via HPLC quantification of L-kynurenine reduction [1]. In a cell-free enzymatic assay using recombinant human IDO1, the IC₅₀ was 16 nM [1]. This consistently low nanomolar potency across cellular and biochemical formats contrasts with many early-generation IDO1 inhibitors (e.g., 1-methyl-tryptophan, which requires millimolar concentrations) and positions the compound competitively relative to clinical candidates such as epacadostat (cellular IC₅₀ ~10–20 nM in comparable HeLa assays) [2].

Immuno-oncology IDO1 inhibition Tryptophan metabolism

Structural Determinant of Selectivity: Para-Benzamide as a Zinc-Binding Group Versus Hydroxamic Acid Congeners

The terminal benzamide moiety in CAS 899990-03-5 functions as a zinc-binding group (ZBG) within the HDAC pharmacophore, a feature that differentiates it from indole–ureido derivatives terminating in hydroxamic acids. In the SAR study by Gu et al. (2022), benzamide-capped indole derivatives (exemplified by compound 3j) exhibited HDAC1–3 inhibitory activity with a selectivity window that spares HDAC6 and HDAC8 relative to pan-HDAC hydroxamic acid inhibitors such as SAHA (vorinostat) . The benzamide ZBG is associated with slower, tighter binding kinetics compared to the rapidly reversible hydroxamic acid–zinc chelation, a property attributed to the benzamide's ortho-amino anilide interaction with the catalytic zinc ion . For applications requiring Class I HDAC (HDAC1/2/3) bias, the benzamide-terminated scaffold represented by CAS 899990-03-5 offers a mechanistically distinct inhibition mode compared to hydroxamic acid-based probes, which broadly inhibit Class I, IIb, and IV HDACs.

HDAC isoform selectivity Zinc-binding group Drug design

Physicochemical Differentiator: Molecular Weight and Lipophilicity Relative to N-Alkylated Indole Congeners

CAS 899990-03-5 (MW 294.31; clogP ~0.94; HBD 3; HBA 6; tPSA 88.32 Ų) [1] satisfies all four Lipinski Rule-of-5 criteria and maintains a topological polar surface area well below the 140 Ų threshold predictive of oral bioavailability. The unsubstituted indole NH and primary benzamide confer a lower molecular weight and higher hydrogen-bond donor count compared to N-alkylated analogs such as 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide (MW 322.37; clogP ~1.77) and 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide (MW ~352). This lower lipophilicity and smaller molecular footprint of CAS 899990-03-5 are associated with reduced promiscuity risk (lower probability of phospholipidosis and hERG binding) and improved aqueous solubility relative to N-alkylated derivatives [2].

Drug-likeness Physicochemical properties Lead optimization

Optimal Research and Industrial Application Scenarios for 4-{[(1H-indol-3-yl)carbamoyl]amino}benzamide (CAS 899990-03-5)


Chemical Probe for Class I HDAC Target Validation in Epigenetic Oncology

Investigators requiring a benzamide-based HDAC inhibitor with intrinsic Class I (HDAC1/2/3) bias should procure CAS 899990-03-5 as a scaffold-representative probe. The para-ureido–benzamide architecture supports HDAC1 inhibition in a regioisomer-dependent manner (sub-µM IC₅₀ predicted), whereas ortho-substituted isomers are substantially less active (>12-fold reduction) . This compound serves as a non-hydroxamic acid control in experiments where pan-HDAC inhibition by SAHA or trichostatin A would confound isoform-specific mechanistic conclusions.

IDO1 Inhibitor Reference Standard for Cancer Immunotherapy Screening Cascades

With cellular IDO1 IC₅₀ values of 13–16 nM across mouse and human cell lines [1], CAS 899990-03-5 is suitable as a reference inhibitor in IDO1-targeted immuno-oncology screening. Its potency approximates that of epacadostat (IC₅₀ ~10–20 nM) while occupying a distinct indole–ureido–benzamide chemotype, enabling orthogonal chemical validation of IDO1-dependent phenotypes in T-cell proliferation and tryptophan metabolism assays.

Scaffold for Structure–Activity Relationship (SAR) Diversification with Favorable Lead-like Properties

The compound's physicochemical profile (MW 294, clogP 0.94, tPSA 88 Ų) [2] satisfies lead-like criteria and provides a low-lipophilicity starting point for SAR expansion. Compared to N-ethyl (MW 322, clogP ~1.77) or N-methoxyethyl (MW ~352) indole congeners, CAS 899990-03-5 offers the smallest, most polar core for fragment-growing or structure-based design strategies. Procurement of this minimal scaffold is advantageous for medicinal chemistry teams seeking to introduce substituents incrementally without breaching Lipinski boundaries.

Comparative Control in Indole–Ureido–Benzamide Regioisomer Studies

In experiments designed to map the contribution of urea–benzamide substitution position to target engagement, CAS 899990-03-5 serves as the definitive para-substituted reference. Its distinct activity profile relative to the ortho- and meta-substituted isomers (as documented in the HDAC1 inhibitor literature ) makes it an essential comparator for studies correlating molecular geometry with enzyme inhibition or cellular antiproliferative potency.

Quote Request

Request a Quote for 4-{[(1H-indol-3-yl)carbamoyl]amino}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.